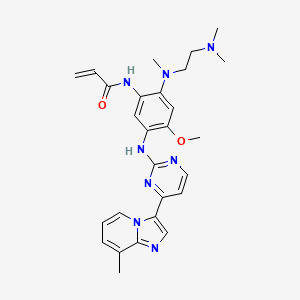

Pruvonertinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H32N8O2 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C27H32N8O2/c1-7-25(36)30-20-15-21(24(37-6)16-22(20)34(5)14-13-33(3)4)32-27-28-11-10-19(31-27)23-17-29-26-18(2)9-8-12-35(23)26/h7-12,15-17H,1,13-14H2,2-6H3,(H,30,36)(H,28,31,32) |

InChI Key |

OEFWUILIMFIVSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN2C1=NC=C2C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Pruvonertinib (YK-029A) in Non-Small Cell Lung Cancer (NSCLC)

For Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed overview of the mechanism of action of Pruvonertinib (YK-029A), a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). It is important to note that this compound is not a Bruton's Tyrosine Kinase (BTK) inhibitor; its therapeutic effects in Non-Small Cell Lung Cancer (NSCLC) are mediated through the inhibition of specific EGFR mutations. This guide will first elucidate the primary mechanism of this compound and then separately discuss the role of BTK in NSCLC, particularly in the context of resistance to EGFR TKIs, a topic of significant research interest.

Part 1: this compound (YK-029A) - A Third-Generation EGFR Tyrosine Kinase Inhibitor

This compound (also known as YK-029A) is an orally bioavailable, third-generation EGFR TKI designed to selectively target NSCLC harboring specific EGFR mutations.[1][2][3] Its development addresses the limitations of earlier generation EGFR TKIs, namely acquired resistance and activity against less common mutations.

Core Mechanism of Action

This compound functions as a covalent inhibitor of the EGFR, specifically targeting the ATP-binding pocket of the kinase domain.[1] Its mechanism is characterized by:

-

Selective Inhibition of Mutant EGFR: this compound is designed to potently inhibit EGFR harboring the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] It also demonstrates significant activity against EGFR exon 20 insertion (ex20ins) mutations, a group of mutations that are largely insensitive to earlier-generation TKIs.[1][2]

-

Covalent Bonding: this compound forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding leads to sustained inhibition of EGFR signaling.

-

Wild-Type EGFR Sparing: A key feature of third-generation EGFR TKIs like this compound is their high selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity profile is intended to minimize the "on-target" side effects associated with wild-type EGFR inhibition, such as rash and diarrhea.[1]

Signaling Pathway Inhibition

By inhibiting mutant EGFR, this compound effectively blocks the downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis. The primary pathways affected are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of EGFR phosphorylation prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This leads to the downregulation of genes involved in cell cycle progression and proliferation.

-

PI3K-AKT-mTOR Pathway: this compound's inhibition of EGFR also blocks the activation of the PI3K-AKT-mTOR pathway, a critical signaling axis for cell growth, survival, and metabolism.

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

Quantitative Data

Pharmacokinetic and in vitro data for this compound (YK-029A) highlight its potency and selectivity.

| Parameter | Value | Reference |

| hERG IC50 | 5.4 µM | [4] |

| Human Plasma Protein Binding | 97% | [4] |

| Human Liver Microsome Cl | 29 mL/min/kg | [4] |

| Human Hepatocyte Cl | 12 mL/min/kg | [4] |

| Oral Bioavailability (SD Rats) | 35% - 42% | [4] |

The phase 1 clinical trial of this compound (YK-029A) in treatment-naive patients with advanced NSCLC harboring EGFR exon 20 insertion mutations demonstrated promising efficacy and a manageable safety profile.[5]

| Efficacy Endpoint | Result (n=26) | Reference |

| Objective Response Rate (ORR) | 73.1% (95% CI: 52.21%-88.43%) | [5][6] |

| Disease Control Rate (DCR) | 92.3% (95% CI: 74.87%-99.05%) | [5][6] |

| Median Progression-Free Survival (PFS) | 9.3 months (95% CI: 5.85 to NE) | [6] |

| Median Duration of Response (DoR) | 7.5 months (95% CI: 3.75 to NE) | [6] |

The most common treatment-emergent adverse events were anemia (50.9%), diarrhea (49.1%), and rash (34.3%).[5]

Part 2: The Role of Bruton's Tyrosine Kinase (BTK) in NSCLC and EGFR TKI Resistance

While this compound's primary target is EGFR, the Bruton's Tyrosine Kinase (BTK) signaling pathway has emerged as a significant factor in the biology of NSCLC, particularly in the context of acquired resistance to EGFR TKIs.[7][8]

BTK Signaling and its Crosstalk with EGFR

BTK is a non-receptor tyrosine kinase and a member of the Tec kinase family, crucial for B-cell receptor signaling.[9] However, studies have shown that BTK is also expressed in NSCLC cells and its expression is correlated with poor prognosis.[7][8] High BTK expression has been associated with tumor differentiation, lymph node metastasis, and larger tumor size.[7][8]

The mechanism by which BTK contributes to EGFR TKI resistance is multifactorial and involves crosstalk with key oncogenic pathways:

-

Promotion of Stemness and Epithelial-to-Mesenchymal Transition (EMT): BTK-positive NSCLC cells have been shown to exhibit more cancer stem cell-like properties and markers of EMT.[7][8][10] These phenotypes are known to contribute to drug resistance and tumor recurrence.

-

Activation of Survival Pathways: BTK can activate downstream signaling pathways, including the JAK2/STAT3 and PI3K/Akt axes, which promote cell survival and can bypass the signaling blockade imposed by EGFR inhibitors.[8][9] The BTK inhibitor acalabrutinib has been shown to suppress the SOX2 and STAT3/JAK2/Akt axis in NSCLC cells.[8]

The following diagram illustrates the proposed crosstalk between the EGFR and BTK signaling pathways in the context of EGFR TKI resistance.

Therapeutic Implications

The involvement of BTK in EGFR TKI resistance suggests that a combination therapy approach, targeting both EGFR and BTK, could be a promising strategy to overcome or delay the development of resistance in NSCLC.[7][8] Preclinical studies have shown that the combination of the BTK inhibitor acalabrutinib with EGFR TKIs like gefitinib and osimertinib resulted in significant tumor growth inhibition in TKI-resistant NSCLC models.[7][8][11]

Part 3: Experimental Protocols

The following are generalized protocols for key experiments used in the preclinical evaluation of third-generation EGFR TKIs like this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a drug on cancer cell lines.

Methodology:

-

Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975 for T790M, or cells engineered to express ex20ins mutations) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[12][13][14]

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13][14]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[13][14]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Treat NSCLC cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.[15]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager.[15]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject NSCLC cells (e.g., from cell lines or patient-derived xenografts - PDX) into the flank of immunodeficient mice (e.g., nude or SCID mice).[16][17]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Randomize the mice into treatment and control groups. Administer this compound orally at various doses daily. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume and mouse body weight 2-3 times per week using calipers.[16]

-

Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size.

-

Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition.

Conclusion

This compound (YK-029A) is a potent and selective third-generation EGFR TKI with significant clinical activity in NSCLC patients with EGFR T790M and exon 20 insertion mutations. Its mechanism of action is centered on the irreversible inhibition of mutant EGFR, leading to the blockade of key downstream signaling pathways that drive tumorigenesis. While this compound itself does not target BTK, the BTK signaling pathway represents a critical mechanism of resistance to EGFR TKIs. The elucidation of the crosstalk between the EGFR and BTK pathways opens new avenues for rational combination therapies aimed at overcoming drug resistance and improving outcomes for patients with NSCLC. Further research into the synergistic effects of dual EGFR and BTK inhibition is warranted.

References

- 1. YK-029A in the landscape of treatments for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations - Locke - AME Clinical Trials Review [actr.amegroups.org]

- 2. Discovery of YK-029A, a novel mutant EGFR inhibitor targeting both T790 M and exon 20 insertion mutations, as a treatment for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. YK-029A shows preclinical efficacy in several EGFR mutant lung cancer models | BioWorld [bioworld.com]

- 5. Safety, Tolerability, Pharmacokinetics, and Preliminary Efficacy of YK-029A in Treatment-Naive Patients With Advanced NSCLC Harboring EGFR Exon 20 Insertion Mutations: A Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and preliminary efficacy of YK-029A, a novel EGFR TKI, in patients with advanced NSCLC harboring ex20ins, T790M or rare mutations. - ASCO [asco.org]

- 7. Bruton's tyrosine kinase (BTK) mediates resistance to EGFR inhibition in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. Bruton’s tyrosine kinase (BTK) mediates resistance to EGFR inhibition in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

YK-029A: A Third-Generation Covalent Inhibitor of EGFR T790M for Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs), a significant challenge in the treatment of non-small cell lung cancer (NSCLC). YK-029A is a promising third-generation EGFR TKI designed to overcome this resistance by potently and selectively targeting EGFR mutants, including the T790M and exon 20 insertion mutations, while sparing wild-type EGFR. This technical guide provides a comprehensive overview of the YK-029A EGFR T790M inhibition pathway, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction to EGFR T790M-Mediated Resistance

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are key oncogenic drivers in a subset of NSCLC.[1] While first and second-generation TKIs have shown significant efficacy in patients with EGFR-mutant NSCLC, the majority of patients eventually develop resistance.[1] The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is a secondary point mutation in exon 20 of the EGFR gene, resulting in the substitution of threonine with methionine at position 790 (T790M).[1]

The T790M mutation is located in the hinge region of the ATP-binding pocket of the EGFR kinase domain.[2] This substitution increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors. Third-generation EGFR TKIs, such as YK-029A, have been specifically developed to overcome this challenge by forming a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition.[3]

YK-029A: Mechanism of Action

YK-029A is an orally bioavailable, third-generation EGFR inhibitor that demonstrates potent activity against both EGFR T790M and exon 20 insertion mutations.[4] Its mechanism of action is characterized by:

-

Covalent Inhibition: YK-029A acts as a covalent inhibitor by forming an irreversible bond with the cysteine residue at position 797 (Cys797) within the ATP binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor.

-

Enhanced Binding Affinity: The design of YK-029A incorporates features that increase hydrophobic interactions with phenylalanine 723 (Phe723) in the P-loop of the EGFR kinase domain.[5] This enhanced reversible binding affinity contributes to its high potency and selectivity for mutant EGFR.[5]

By irreversibly binding to and inhibiting the kinase activity of the T790M mutant EGFR, YK-029A effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival.

EGFR T790M Signaling Pathway and YK-029A Inhibition

The EGFR T790M mutation leads to the constitutive activation of downstream signaling cascades, promoting uncontrolled cell growth and survival. YK-029A inhibits this aberrant signaling at its source.

Quantitative Data Summary

The preclinical and clinical activity of YK-029A has been evaluated in various models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiproliferative Activity of YK-029A

| Cell Line | EGFR Mutation Status | GI50 (nM) |

| A431 | Wild-Type (overexpression) | 237 |

| PC-9 | exon 19 deletion | 7.2 |

| HCC827 | exon 19 deletion | 3.4 |

| H1975 | L858R/T790M | 12 |

| Ba/F3 | exon 20 insertion | 69 |

| Data sourced from BioWorld.[6] |

Table 2: Pharmacokinetic Parameters of YK-029A

| Species | Dose | Cmax | AUC24 | Bioavailability |

| BALB/c nude mice | 5 mg/kg p.o. | 250 nM | 622 h·nM | - |

| Sprague-Dawley rats | 2.5 mg/kg i.v. | - | - | - |

| 5 mg/kg p.o. | 0.35 µM | 2.2 h·µM | 42% | |

| 80 mg/kg p.o. | 2.0 µM | 29.4 h·µM | 35% | |

| Data sourced from BioWorld.[6] |

Table 3: Clinical Efficacy of YK-029A in NSCLC Patients

| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| Treatment-naïve, EGFR ex20ins | 73.1% | 92.3% | 9.3 months |

| Previously treated, EGFR T790M | 62.5% | 87.5% | 13.1 months |

| Data for ex20ins population sourced from an ASCO presentation.[7] Data for T790M population sourced from a phase I trial.[8][9] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize EGFR inhibitors like YK-029A.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant EGFR T790M enzyme, kinase assay buffer, ATP, and a suitable peptide substrate.

-

Compound Dilution: Perform serial dilutions of YK-029A in DMSO and then in kinase buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add the EGFR enzyme to wells containing the diluted YK-029A or vehicle control. Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Kinase Reaction Initiation: Add a mixture of ATP and the peptide substrate to each well to start the reaction.

-

Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Terminate the reaction and detect the amount of product (e.g., ADP) formed using a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of YK-029A on the proliferation and viability of cancer cells harboring the EGFR T790M mutation.

Protocol:

-

Cell Seeding: Seed EGFR T790M-positive NSCLC cells (e.g., NCI-H1975) into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of YK-029A or a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: If using MTT, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for EGFR Phosphorylation

This technique is used to assess the inhibitory effect of YK-029A on EGFR autophosphorylation and the activation of downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis: Treat EGFR T790M-mutant cells with various concentrations of YK-029A for a defined time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models are valuable for evaluating the in vivo efficacy of anticancer agents.

Protocol:

-

PDX Model Establishment: Subcutaneously implant tumor fragments from NSCLC patients with confirmed EGFR T790M mutations into immunocompromised mice (e.g., NOD-SCID).[10]

-

Tumor Growth and Passaging: Allow the tumors to grow and serially passage them into new cohorts of mice to expand the model.[10]

-

Treatment Study: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer YK-029A orally at various dose levels according to the study design. The control group receives a vehicle.

-

Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group and assess any signs of toxicity.

Conclusion

YK-029A is a potent, third-generation covalent inhibitor of EGFR that effectively targets the T790M resistance mutation. Its mechanism of action, characterized by irreversible binding and enhanced affinity for the mutant receptor, leads to the robust inhibition of downstream oncogenic signaling pathways. Preclinical and clinical data demonstrate significant antitumor activity in NSCLC models and patients harboring EGFR T790M mutations. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of YK-029A and other novel EGFR inhibitors.

References

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. Structural signature of the G719S-T790M double mutation in the EGFR kinase domain and its response to inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of YK-029A, a novel mutant EGFR inhibitor targeting both T790 M and exon 20 insertion mutations, as a treatment for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. YK-029A in the landscape of treatments for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations - Locke - AME Clinical Trials Review [actr.amegroups.org]

- 6. YK-029A shows preclinical efficacy in several EGFR mutant lung cancer models | BioWorld [bioworld.com]

- 7. Safety and preliminary efficacy of YK-029A, a novel EGFR TKI, in patients with advanced NSCLC harboring ex20ins, T790M or rare mutations. - ASCO [asco.org]

- 8. read.qxmd.com [read.qxmd.com]

- 9. Safety and efficacy of YK-029A in previously treated EGFR T790M-Mutant NSCLC: A multi-center phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

Pruvonertinib's Interaction with EGFR Exon 20 Insertion Mutations: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruvonertinib (BDTX-1535) is a fourth-generation, orally bioavailable, and brain-penetrant irreversible inhibitor of the epidermal growth factor receptor (EGFR). Developed by Black Diamond Therapeutics, this small molecule is designed to target a range of EGFR mutations, including classical (exon 19 deletions and L858R), non-classical, and the C797S resistance mutation that can emerge after treatment with third-generation EGFR tyrosine kinase inhibitors (TKIs). While this compound has shown potent activity against these mutations, its role in treating non-small cell lung cancer (NSCLC) driven by EGFR exon 20 insertion (Ex20ins) mutations is limited. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and experimental methodologies, with a specific focus on its nuanced activity against EGFR Exon20ins mutations.

EGFR Exon 20 Insertion Mutations: A Challenging Target

EGFR Exon20ins mutations represent a heterogeneous group of alterations that account for approximately 4-10% of all EGFR mutations in NSCLC. Unlike classical EGFR mutations that sensitize tumors to first and second-generation TKIs, Ex20ins mutations are associated with de novo resistance to these agents. This resistance is primarily due to steric hindrance at the ATP-binding pocket of the EGFR kinase domain, which prevents effective drug binding.

This compound (BDTX-1535): Mechanism of Action

This compound is an irreversible TKI that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain. This covalent binding leads to sustained inhibition of EGFR signaling pathways. The drug was designed to have a "Goldilocks" selectivity profile, potently inhibiting mutant EGFR while sparing wild-type (WT) EGFR to minimize on-target toxicities such as rash and diarrhea. Preclinical data suggests that this compound is active against over 50 different oncogenic EGFR mutations.

Preclinical Data

In Vitro Activity

Preclinical studies have demonstrated that this compound potently inhibits a wide range of EGFR mutations. However, its activity against Exon20ins mutations is notably less pronounced compared to its effects on classical, non-classical, and C797S mutations. One preclinical study noted that "exon 20 insertions are inhibited to a much lesser extent." While specific IC50 values for a comprehensive panel of Exon20ins mutations are not publicly available for this compound, data from other fourth-generation TKIs suggest that overcoming the structural challenges of Ex20ins remains a significant hurdle.

For comparison, Black Diamond Therapeutics' earlier compound, BDTX-189, was specifically designed to target EGFR/HER2 Exon20ins mutations. Preclinical data for BDTX-189 showed potent inhibition of 48 allosteric ErbB mutant variants with an average selectivity of over 50-fold against wild-type EGFR.[1] However, the development of BDTX-189 was discontinued due to the evolving treatment landscape for NSCLC with these mutations.

| EGFR Mutation Type | This compound (BDTX-1535) Activity | BDTX-189 (Discontinued) Activity |

| Classical (e.g., Exon 19 del, L858R) | Potent Inhibition | Not the primary target |

| Non-Classical (e.g., G719X, S768I) | Potent Inhibition | Not the primary target |

| C797S Resistance Mutation | Potent Inhibition | Not the primary target |

| Exon 20 Insertion Mutations | Limited Inhibition | Potent Inhibition |

This table provides a qualitative summary based on available information.

In Vivo Models

In patient-derived xenograft (PDX) models, this compound has demonstrated significant anti-tumor activity in models harboring classical and non-classical EGFR mutations, as well as the C797S resistance mutation.[2] Data from PDX models with EGFR Exon20ins mutations treated with this compound has not been extensively published, reflecting the shift in the drug's development focus.

For BDTX-189, preclinical studies showed dose-dependent tumor regression in EGFR Exon 20 insertion PDX models.[1]

Clinical Data

The clinical development of this compound (NCT05256290) has focused on patients with recurrent glioblastoma and NSCLC harboring EGFR mutations for which the drug has shown potent preclinical activity.[3][4] Notably, the clinical trial protocols have often excluded patients with known resistance mechanisms such as EGFR Exon20ins mutations in certain cohorts.[5]

Initial results from the Phase 1/2 study have shown encouraging anti-tumor activity and a manageable safety profile in patients with classical, non-classical, and C797S EGFR mutations.[6] In a cohort of 22 response-evaluable patients with relapsed/refractory NSCLC harboring these mutations, the preliminary objective response rate (ORR) was 36%.[6] The most common treatment-related adverse events were rash and diarrhea.

Experimental Protocols

Biochemical Kinase Assays

The inhibitory activity of this compound against various EGFR mutants was likely determined using biochemical kinase assays. A general protocol for such an assay would involve:

-

Enzyme and Substrate Preparation : Recombinant human EGFR kinase domains (wild-type and various mutants) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in an appropriate assay buffer.

-

Compound Dilution : this compound is serially diluted to a range of concentrations.

-

Kinase Reaction : The EGFR enzyme, substrate, and ATP are incubated with the different concentrations of this compound.

-

Signal Detection : The level of substrate phosphorylation is quantified, typically using a method such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

IC50 Determination : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cell-Based Proliferation Assays

To assess the effect of this compound on the growth of cancer cells harboring different EGFR mutations, cell-based proliferation assays are employed. A representative protocol would be:

-

Cell Culture : NSCLC cell lines with defined EGFR mutations (or engineered cell lines expressing these mutations) are cultured in appropriate media.

-

Cell Seeding : Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with a range of concentrations of this compound for a period of 72 to 96 hours.

-

Viability Assessment : Cell viability is measured using a reagent such as resazurin (alamarBlue), which is reduced by metabolically active cells to a fluorescent product, or a luminescent assay that quantifies ATP levels.

-

GI50 Determination : The concentration of this compound that causes 50% growth inhibition (GI50) is determined from the dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Models

The in vivo efficacy of this compound is evaluated using PDX models, which are established by implanting tumor fragments from a patient into immunodeficient mice. A general experimental design is as follows:

-

Tumor Implantation : Tumor fragments from NSCLC patients with specific EGFR mutations are implanted subcutaneously into immunodeficient mice.

-

Tumor Growth : Tumors are allowed to grow to a predetermined size.

-

Treatment Administration : Mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules.

-

Tumor Volume Measurement : Tumor volume is measured regularly using calipers.

-

Efficacy Evaluation : The anti-tumor activity is assessed by comparing the tumor growth in the this compound-treated groups to the vehicle control group. Tumor growth inhibition (TGI) is a key endpoint.

Conclusion

This compound (BDTX-1535) is a promising fourth-generation EGFR inhibitor with potent activity against a broad range of EGFR mutations that drive NSCLC, including those that confer resistance to earlier-generation TKIs. Its brain penetrance further enhances its therapeutic potential. However, its utility in the treatment of NSCLC with EGFR exon 20 insertion mutations is limited. The strategic decision by Black Diamond Therapeutics to discontinue their dedicated Exon20ins inhibitor, BDTX-189, and focus this compound's development on other EGFR mutations underscores the significant challenges in targeting this particular class of alterations. Future research and drug development efforts are needed to address the unmet medical need for patients with EGFR Exon20ins-mutated NSCLC.

References

- 1. investors.blackdiamondtherapeutics.com [investors.blackdiamondtherapeutics.com]

- 2. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. NCT05256290 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]

- 5. A Phase 1/2 Study to Assess BDTX-1535, an Oral EGFR Inhibitor, in Patients with Glioblastoma or Non-Small Cell Lung Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 6. onclive.com [onclive.com]

An In-depth Technical Guide to the Structural Biology of Pruvonertinib-EGFR Binding

Abstract

The emergence of resistance to targeted therapies remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. Pruvonertinib (also known as BDTX-189 and YK-029A) is a fourth-generation, orally bioavailable, irreversible inhibitor designed to selectively target oncogenic EGFR mutations, including challenging exon 20 insertions (Ex20ins) and the C797S resistance mutation that limits the efficacy of third-generation inhibitors like osimertinib.[1][2] This technical guide provides a comprehensive overview of the structural and molecular basis of this compound's interaction with EGFR. It consolidates available data on its mechanism of action, details the experimental protocols central to its characterization, and uses structured visualizations to elucidate complex signaling and experimental workflows. While a public co-crystal structure of this compound bound to EGFR is not yet available, this guide infers its binding mode based on its irreversible mechanism and structural similarities to other next-generation inhibitors, providing a foundational resource for researchers in oncology and drug development.

The Target: Epidermal Growth Factor Receptor (EGFR)

The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Structurally, it comprises an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region containing the tyrosine kinase domain and a C-terminal regulatory tail.[4] In cancer, particularly NSCLC, specific mutations in the kinase domain lead to its constitutive activation, driving uncontrolled cell growth.

Key Oncogenic and Resistance Mutations in EGFR:

-

Activating Mutations: Common mutations such as exon 19 deletions (Ex19del) and the L858R point mutation in exon 21 sensitize the receptor to first-generation tyrosine kinase inhibitors (TKIs).[3][5]

-

T790M "Gatekeeper" Mutation: This mutation in exon 20 is the most common mechanism of acquired resistance to first- and second-generation TKIs. It increases the receptor's affinity for ATP, reducing the competitive binding of inhibitors.[3][4]

-

Exon 20 Insertions (Ex20ins): These mutations constitute a heterogeneous group that alters the conformation of the ATP-binding pocket, rendering the receptor largely insensitive to first- and second-generation TKIs.[1]

-

C797S Mutation: Arising in the context of the T790M mutation, the C797S mutation confers resistance to third-generation irreversible inhibitors (e.g., osimertinib) by removing the cysteine residue required for covalent bond formation.[2][6]

This compound is designed to overcome these challenges by effectively targeting both Ex20ins and the double-mutant (T790M) and triple-mutant (L858R/T790M/C797S) forms of EGFR.[1][2][7]

This compound: Structural Basis and Mechanism of Action

This compound is classified as a fourth-generation, irreversible EGFR inhibitor.[2] Its chemical scaffold is derived from osimertinib, suggesting a binding mode within the ATP-binding pocket of the EGFR kinase domain.[8] The key feature of its mechanism is the ability to overcome C797S-mediated resistance, indicating a binding strategy that does not rely solely on covalent interaction with Cys797.

Recent studies show that this compound induces cytotoxic effects and inhibits the growth of EGFR L858R/T790M/C797S triple mutant cells in a dose-dependent manner.[2] This is achieved by reducing the phosphorylation levels of EGFR and key downstream signaling proteins, including ERK and AKT.[2] Fourth-generation TKIs targeting the C797S mutation often feature diverse structural elements but share the capability for strong hydrogen bonding with the catalytic lysine (K745), providing an anchor point that enhances binding affinity independent of the C797 residue.[9] It is hypothesized that this compound utilizes such interactions to stabilize its binding in the active site, enabling potent inhibition of C797S-mutant EGFR.

Quantitative Binding Data

A comprehensive understanding of an inhibitor's potency and selectivity requires quantitative analysis of its binding affinity (Kd) or inhibitory concentration (IC50) against various forms of the target protein. While specific Kd or IC50 values for this compound are not yet widely published, the table below is structured for the comparative analysis of such data as it becomes available.

| EGFR Mutant | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |

| Wild-Type (WT) | Data not available | Contextual Value | Contextual Value |

| L858R | Data not available | Contextual Value | Contextual Value |

| Exon 19 Deletion | Data not available | Contextual Value | Contextual Value |

| L858R / T790M | Data not available | Contextual Value | Contextual Value |

| Exon 20 Insertion | Data not available | Contextual Value | Contextual Value |

| L858R / T790M / C797S | Data not available | Contextual Value | Contextual Value |

Impact on EGFR Signaling Pathway

EGFR activation initiates a cascade of intracellular signaling events crucial for cell growth and survival. Upon ligand binding and dimerization, the kinase domain becomes activated, leading to autophosphorylation of tyrosine residues on its C-terminal tail.[10] These phosphorylated sites serve as docking stations for adaptor proteins like Grb2, which subsequently activate two major downstream pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression and cell proliferation.[11]

-

PI3K-AKT-mTOR Pathway: A central regulator of cell survival, growth, and metabolism.[10][11]

This compound, by binding to the ATP pocket of the EGFR kinase domain, acts as a potent inhibitor of autophosphorylation. This action effectively blocks the initiation of these downstream signals, leading to the suppression of tumor growth and induction of apoptosis.[2]

Key Experimental Protocols

The structural and functional characterization of a kinase inhibitor like this compound involves a multi-step workflow, from producing the target protein to determining its structure and assessing its biological activity.

Protocol 1: Recombinant EGFR Kinase Domain Expression and Purification

This protocol describes the generation of a soluble, active EGFR kinase domain (residues ~696-1022) containing relevant mutations for structural and biochemical studies.

-

Cloning: The human EGFR kinase domain cDNA is subcloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal His-tag for purification. Site-directed mutagenesis is used to introduce desired mutations (e.g., T790M, C797S).

-

Baculovirus Generation: The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid is then transfected into Spodoptera frugiperda (Sf9) insect cells to produce high-titer recombinant baculovirus.

-

Protein Expression: Suspension cultures of Sf9 cells are infected with the high-titer virus. Cells are grown for 48-72 hours post-infection before harvesting by centrifugation.

-

Lysis and Clarification: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, protease inhibitors) and lysed by sonication. The lysate is clarified by ultracentrifugation.

-

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column. The column is washed extensively, and the His-tagged EGFR protein is eluted using a high-concentration imidazole gradient.

-

Size-Exclusion Chromatography: Eluted fractions containing EGFR are pooled, concentrated, and loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated in a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) for final polishing and to ensure a monodisperse sample.

-

Quality Control: Protein purity is assessed by SDS-PAGE, and concentration is determined by UV absorbance at 280 nm.

Protocol 2: Co-crystallization and X-ray Structure Determination

This protocol outlines the steps to obtain a high-resolution crystal structure of the EGFR-Pruvonertinib complex.

-

Complex Formation: Purified EGFR kinase domain is incubated with a 3- to 5-fold molar excess of this compound for several hours at 4°C to ensure complete binding.

-

Crystallization Screening: The EGFR-Pruvonertinib complex is concentrated to 10-15 mg/mL. High-throughput screening is performed using commercial crystal screens via the sitting-drop or hanging-drop vapor diffusion method at 20°C.

-

Crystal Optimization: Conditions yielding initial microcrystals are optimized by varying the pH, precipitant concentration, and additives to obtain diffraction-quality single crystals.

-

Cryo-protection and Data Collection: Crystals are harvested and flash-cooled in liquid nitrogen, often after brief soaking in a cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol). X-ray diffraction data are collected at a synchrotron light source.

-

Structure Determination: The structure is solved by molecular replacement using a previously determined EGFR kinase domain structure (e.g., PDB ID: 4HJO) as a search model.[12] The inhibitor is then built into the resulting electron density maps.

-

Refinement: The model is iteratively refined against the diffraction data, and its stereochemical quality is validated before deposition in the Protein Data Bank (PDB).

Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol measures the concentration of this compound required to inhibit 50% of EGFR kinase activity.

-

Assay Principle: A fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) is used, which measures the amount of ADP produced during the kinase reaction. Lower ADP levels correspond to higher inhibition.

-

Reagents: Recombinant EGFR kinase domain, a suitable peptide substrate, ATP, and this compound.

-

Procedure: a. A serial dilution of this compound is prepared in DMSO and added to the wells of a 384-well plate. b. The recombinant EGFR enzyme is added to each well and incubated with the inhibitor for 15-30 minutes. c. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The reaction proceeds for 1 hour at room temperature. d. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. e. The Kinase Detection Reagent is added to convert the generated ADP into ATP, which drives a luciferase reaction, producing a luminescent signal proportional to the ADP concentration.

-

Data Analysis: The luminescence is measured using a plate reader. The data are normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant NSCLC. Its ability to inhibit clinically relevant mutations, including exon 20 insertions and the formidable C797S resistance mutation, positions it as a promising next-generation therapeutic agent. While the precise three-dimensional interactions await confirmation from a publicly released co-crystal structure, the available biochemical data and structural inferences strongly support a mechanism involving potent and selective binding to the EGFR kinase domain. The experimental protocols and conceptual frameworks detailed in this guide provide a robust foundation for ongoing research and development in this critical area of oncology.

References

- 1. Facebook [cancer.gov]

- 2. BDTX-189, a novel tyrosine kinase inhibitor, inhibits cell activity via ERK and AKT pathways in the EGFR C797S triple mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lung cancer-derived EGFR mutants exhibit intrinsic differences in inhibitor sensitivity | EurekAlert! [eurekalert.org]

- 6. Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

Preclinical Efficacy of Pruvonertinib (YK-029A): An In-Depth Technical Review

An Overview of a Novel Mutant-Selective EGFR Inhibitor for Non-Small Cell Lung Cancer

Pruvonertinib (also known as YK-029A) is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) inhibitor demonstrating significant preclinical promise for the treatment of non-small cell lung cancer (NSCLC).[1] Developed by Suzhou Puhe Pharmaceutical Technology Co. Ltd., this small molecule is designed to selectively target EGFR mutations, including the T790M resistance mutation and notoriously difficult-to-treat exon 20 insertion (Ex20ins) mutations, while exhibiting high selectivity over wild-type (WT) EGFR.[2] This selectivity profile suggests a potential for a wider therapeutic window and reduced side effects, such as diarrhea and rash, commonly associated with less selective EGFR inhibitors.[3] Preclinical studies have showcased its potent anti-proliferative activity in various cancer cell lines and significant tumor regression in animal models, paving the way for its clinical evaluation.[2][3]

Mechanism of Action

This compound functions as a tyrosine kinase inhibitor (TKI) that covalently binds to and inhibits the activity of mutant forms of the EGFR.[1][4] EGFR is a receptor tyrosine kinase that, when mutated and constitutively activated in cancer cells, plays a pivotal role in tumor cell proliferation, survival, and vascularization.[1] By specifically targeting and inhibiting signaling from mutant EGFR, this compound aims to induce cancer cell death and impede tumor growth.[1] Its mechanism is particularly relevant for NSCLC patients who have developed resistance to earlier generations of EGFR TKIs via the T790M mutation or who harbor EGFR exon 20 insertion mutations, which are often intrinsically resistant to conventional EGFR-targeted therapies.[3]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The data highlights its potency against various EGFR-mutant cancer cell lines and favorable pharmacokinetic properties.

In Vitro Anti-proliferative Activity

This compound's anti-proliferative effects were assessed using GI50 values (the concentration required to inhibit cell growth by 50%).

| Cell Line | EGFR Mutation Status | GI50 (nM) |

| A431 | Wild-Type (overexpression) | 237 |

| PC-9 | Exon 19 deletion | 7.2 |

| HCC827 | Exon 19 deletion | 3.4 |

| H1975 | L858R & T790M | 12 |

| Ba/F3 | Exon 20 insertion | 69 |

| Data sourced from BioWorld.[2] |

Pharmacokinetic Profile

Pharmacokinetic studies in mice and rats were conducted to evaluate the drug's absorption, distribution, metabolism, and excretion.

| Species | Dose | Route | Cmax | AUC24 | Bioavailability | Plasma Clearance |

| BALB/c Mice | 5 mg/kg | p.o. | 250 nM | 622 h·nM | - | - |

| SD Rats | 5 mg/kg | p.o. | 0.35 µM | 2.2 h·µM | 42% | - |

| SD Rats | 80 mg/kg | p.o. | 2.0 µM | 29.4 h·µM | 35% | - |

| SD Rats | 2.5 mg/kg | i.v. | - | - | - | 2.2 L/h/kg |

| Data sourced from BioWorld.[2] |

Safety and Selectivity

This compound's safety profile was initially evaluated through in vitro assays.

| Assay | Target | IC50 |

| hERG Patch Clamp | hERG Channel | 5.4 µM |

| Kinase Panel | FAK | 2.2 nM |

| Data sourced from BioWorld.[2] |

Key Preclinical Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the probable protocols for the key experiments conducted on this compound.

Cell Proliferation Assay

This assay is fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cells.

Methodology:

-

Cell Culture: Human NSCLC cell lines with various EGFR mutation statuses (e.g., PC-9, HCC827, H1975) and a cell line engineered to express an EGFR exon 20 insertion mutation (e.g., Ba/F3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the GI50 values are calculated using non-linear regression analysis.

Western Blot Analysis for EGFR Signaling

This technique is used to detect and quantify the levels of specific proteins, in this case, to assess the inhibition of EGFR and its downstream signaling pathways.

Methodology:

-

Cell Treatment and Lysis: H1975 cells are treated with varying concentrations of this compound (e.g., 1 µM and 10 µM) for a specified duration.[2] Subsequently, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Models

Animal models are essential for evaluating the in vivo efficacy and tolerability of a drug candidate.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are used for these studies.

-

Tumor Implantation: Patient-derived xenograft (PDX) models with confirmed EGFR exon 20 insertion mutations are established by subcutaneously implanting tumor fragments into the flanks of the mice.[3]

-

Treatment Initiation: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally (p.o.) at various dosages, while the control group receives a vehicle solution.[3]

-

Efficacy and Tolerability Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a specific size or after a predetermined treatment period. The antitumor activity is evaluated by comparing the tumor growth in the treatment groups to the control group, often expressed as tumor growth inhibition (TGI).[3]

Conclusion

The preclinical data for this compound (YK-029A) strongly support its development as a targeted therapy for NSCLC patients with EGFR T790M and exon 20 insertion mutations. Its potent and selective inhibition of mutant EGFR, coupled with favorable pharmacokinetic properties and significant in vivo antitumor activity, underscores its potential to address a critical unmet need in this patient population.[3] The well-defined experimental protocols provide a solid foundation for further investigation and clinical trials, which are reportedly underway.[2][3]

References

- 1. A new era for EGFR exon20 targeting in non-small cell lung cancer - Christopoulos - Chinese Clinical Oncology [cco.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. YK-029A in the landscape of treatments for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations - Locke - AME Clinical Trials Review [actr.amegroups.org]

- 4. mdpi.com [mdpi.com]

YK-029A (Pruvonertinib): A Technical Guide for Researchers and Drug Development Professionals

Abstract

YK-029A, also known as Pruvonertinib, is a third-generation, orally bioavailable epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target EGFR mutations, including the T790M resistance mutation and, notably, exon 20 insertion mutations, which are typically resistant to earlier-generation TKIs. This document provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and available preclinical and clinical data for YK-029A, intended for an audience of researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Properties

This compound (YK-029A) is an analogue of osimertinib. It is a covalent inhibitor that forms a bond with a specific amino acid residue in the EGFR kinase domain. The structure-guided design of YK-029A enhances its binding affinity through increased hydrophobic interactions with Phe723 at the P-loop of EGFR.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-(5-((5-chloro-4-((1-(dimethylamino)propan-2-yl)oxy)pyridin-2-yl)amino)-4-methoxypyridin-2-yl)acrylamide | PubChem |

| Molecular Formula | C27H32N8O2 | |

| Molecular Weight | 500.59 g/mol | Calculated |

| SMILES | C=CC(=O)NC1=CC(=C(C=C1)OC)N(C)CCN(C)C | |

| InChIKey | OEFWUILIMFIVSE-UHFFFAOYSA-N | |

| CAS Registry No. | 2064269-82-3 | |

| Solubility | Soluble in DMSO |

Mechanism of Action

YK-029A is a potent and selective inhibitor of mutant EGFR. It exerts its therapeutic effect by irreversibly binding to the ATP-binding site of the EGFR kinase domain, which inhibits autophosphorylation and downstream signaling pathways. This action blocks the molecular cascades that lead to cell proliferation, survival, and tumor growth. A key feature of YK-029A is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is anticipated to result in a more favorable safety profile with fewer off-target effects.

Signaling Pathway

Mutations in the EGFR gene, particularly exon 20 insertions, lead to the constitutive activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell cycle progression and survival. YK-029A, by inhibiting the mutated EGFR, effectively shuts down these aberrant signals.

Preclinical and Clinical Data

In Vitro Activity

Details of the in vitro activity of YK-029A are expected to be in the full publication by Liu B, et al. in the European Journal of Medicinal Chemistry. The available information suggests that YK-029A potently inhibits the proliferation of cell lines driven by EGFR exon 20 insertion mutations.

In Vivo Efficacy

YK-029A has demonstrated significant anti-tumor activity in preclinical in vivo models. In patient-derived xenograft (PDX) models with EGFR exon 20 insertion mutations, oral administration of YK-029A led to tumor regression at well-tolerated doses.

Clinical Trials

A Phase 1 clinical trial (NCT05767866) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of YK-029A in treatment-naive patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations.

| Parameter | Result | 95% Confidence Interval | Source |

| Objective Response Rate (ORR) | 73.1% | 52.21% to 88.43% | |

| Disease Control Rate (DCR) | 92.3% | 74.87% to 99.05% | |

| Median Progression-Free Survival (mPFS) | 9.3 months | 5.85 to not evaluated |

The most common treatment-related adverse events (TRAEs) were diarrhea, anemia, and rash. A Phase 3 clinical trial (NCT05767892) is underway to compare the efficacy of YK-029A with platinum-based chemotherapy as a first-line treatment for this patient population.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of YK-029A are described in the publication by Liu B, et al. (2023) in the European Journal of Medicinal Chemistry, volume 258, article 115590. Researchers are directed to this primary source for comprehensive methodologies.

General Workflow for TKI Evaluation

The evaluation of a novel TKI like YK-029A typically follows a structured workflow from initial screening to clinical trials.

Conclusion

YK-029A (this compound) is a promising third-generation EGFR TKI with significant activity against EGFR exon 20 insertion mutations, a challenging therapeutic target in NSCLC. Its high selectivity and encouraging preliminary clinical data suggest it has the potential to become a valuable treatment option for this patient population. The ongoing Phase 3 clinical trial will be critical in further defining its role in the clinical setting.

A Technical Guide to the Pharmacodynamics of Pruvonertinib, a Third-Generation EGFR Inhibitor, in Cancer Cell Lines

Disclaimer: As of late 2025, specific quantitative pharmacodynamic data for Pruvonertinib in publicly accessible literature is limited. Therefore, this guide provides a comprehensive overview based on the established pharmacodynamics of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, the class to which this compound belongs. The data and protocols presented are representative of this class of drugs and are intended to serve as a technical reference for research and development.

Introduction

This compound is an orally bioavailable, mutant-selective, third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.[1] Like other inhibitors in its class, such as osimertinib and rociletinib, this compound is designed to target specific activating EGFR mutations, including exon 20 insertions, and the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR inhibitors.[1][2] These third-generation inhibitors are characterized by their ability to irreversibly bind to the Cysteine 797 (C797) residue in the ATP-binding pocket of the EGFR kinase domain, leading to potent and sustained inhibition of the receptor's activity while sparing wild-type (WT) EGFR, thereby reducing toxicities.[3][4] This document outlines the core pharmacodynamics of this compound and its class in relevant cancer cell lines, details common experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell proliferation, survival, and metastasis.[5][6] The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][7] In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis.

This compound and other third-generation EGFR inhibitors are designed to selectively inhibit these mutant forms of EGFR. By forming a covalent bond with the C797 residue, they irreversibly block ATP from binding to the kinase domain, thus preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[3][8] This leads to cell cycle arrest and apoptosis in cancer cells dependent on mutant EGFR signaling.[9][10]

Quantitative Pharmacodynamic Data

The following tables summarize representative quantitative data for third-generation EGFR inhibitors in various cancer cell lines. This data is illustrative of the expected activity profile for this compound.

Table 1: In Vitro Cell Viability (IC50) of Third-Generation EGFR Inhibitors in EGFR-Mutant NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Representative IC50 (nM) | Drug Class Reference |

| PC-9 | exon 19 deletion (sensitizing) | < 10 | Osimertinib |

| HCC827 | exon 19 deletion (sensitizing) | < 15 | ASK120067[11] |

| NCI-H1975 | L858R (sensitizing) + T790M (resistance) | 10 - 50 | Osimertinib, Rociletinib[4] |

| A549 | Wild-Type EGFR | > 1000 | Osimertinib |

Note: IC50 values represent the concentration of a drug required to inhibit the growth of 50% of cells and can vary based on experimental conditions.[12][13]

Table 2: Effect of Third-Generation EGFR Inhibitors on Downstream Signaling Pathways

| Protein Analyzed | Effect of Treatment | Method of Detection |

| Phospho-EGFR (p-EGFR) | Strong Decrease | Western Blot / Immunoblotting |

| Phospho-AKT (p-AKT) | Decrease | Western Blot / Immunoblotting |

| Phospho-ERK1/2 (p-ERK1/2) | Decrease | Western Blot / Immunoblotting |

| Total EGFR, AKT, ERK | No significant change | Western Blot / Immunoblotting |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention for this compound.

Experimental Protocols

The evaluation of the pharmacodynamics of EGFR inhibitors involves a series of standard in vitro assays.

This assay measures the cytotoxic effects of the compound on cancer cell lines.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various EGFR-mutant and wild-type cancer cell lines.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., NCI-H1975, PC-9) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Cell Fixation: After incubation, gently discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader.

-

Analysis: Normalize the absorbance data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.[11]

-

This technique is used to measure the levels of specific proteins and their phosphorylation status, providing insight into the drug's effect on signaling pathways.

-

Objective: To confirm that this compound inhibits the phosphorylation of EGFR and its downstream effectors, AKT and ERK.

-

Methodology:

-

Cell Treatment and Lysis: Culture cells (e.g., NCI-H1975) to 70-80% confluency and treat with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical pharmacodynamic evaluation of an EGFR inhibitor like this compound.

Conclusion

This compound, as a third-generation EGFR inhibitor, is expected to demonstrate potent and selective activity against cancer cell lines harboring activating and resistance EGFR mutations. Its pharmacodynamic profile is characterized by the strong inhibition of EGFR autophosphorylation and the subsequent suppression of key downstream pro-survival pathways, leading to reduced cell viability and induction of apoptosis in target cells. The experimental protocols and workflows described herein provide a robust framework for the preclinical characterization of this compound and other molecules in its class, facilitating their development as targeted cancer therapies.

References

- 1. Facebook [cancer.gov]

- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]

- 3. The advance of the third‑generation EGFR‑TKI in the treatment of non‑small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]

- 5. clinpgx.org [clinpgx.org]

- 6. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Next-generation EGFR/HER tyrosine kinase inhibitors for the treatment of patients with non-small-cell lung cancer harboring EGFR mutations: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology of epidermal growth factor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholar.harvard.edu [scholar.harvard.edu]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Pruvonertinib (YK-029A): A Next-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pruvonertinib (YK-029A) is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR exon 20 insertion (ex20ins) mutations and the T790M resistance mutation.[1][2][3] Developed through a structure-guided design, this compound covalently binds to the EGFR kinase domain, leading to irreversible inhibition of downstream signaling pathways and subsequent tumor growth suppression.[4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction: Addressing Unmet Needs in EGFR-Mutated NSCLC

EGFR mutations are well-established oncogenic drivers in a significant subset of NSCLC patients. While first and second-generation EGFR TKIs have shown efficacy against common activating mutations (e.g., exon 19 deletions and L858R), the emergence of resistance mechanisms, most notably the T790M "gatekeeper" mutation, and the intrinsic resistance of tumors with EGFR exon 20 insertion mutations have posed significant clinical challenges.[3] this compound was specifically designed to overcome these limitations by potently inhibiting both T790M-mutant and ex20ins-mutant EGFR while sparing wild-type (WT) EGFR, thereby aiming for a wider therapeutic window and reduced off-target toxicities.[1][3]

Chemical Profile and Synthesis

This compound, chemically named N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide, is a small molecule inhibitor with the molecular formula C27H32N8O2.[5]

While a detailed, publicly available synthesis protocol for this compound is limited, its structure suggests a multi-step synthetic route common for third-generation EGFR inhibitors. The synthesis likely involves the coupling of a substituted aniline core with a pyrimidine moiety, followed by the introduction of the acrylamide "warhead" which is crucial for its covalent binding to the cysteine residue in the ATP-binding site of EGFR. The synthesis of the key intermediates, the substituted aniline and the imidazo[1,2-a]pyridine-pyrimidine fragment, would be achieved through established heterocyclic chemistry methodologies.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor activity by irreversibly inhibiting the kinase activity of mutant EGFR.[4] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. EGFR exon 20 insertion mutations lead to a conformational change in the kinase domain, resulting in constitutive activation of these downstream pathways.

This compound covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR and subsequent activation of the PI3K/AKT and MAPK signaling cascades, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in EGFR-mutant cancer cells.[1]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity against various NSCLC cell lines harboring EGFR mutations. The GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibitory concentration) values from preclinical studies are summarized below.

| Cell Line | EGFR Mutation Status | GI50 (nM)[1] |

| A431 | Wild-Type (overexpressed) | 237 |

| PC-9 | exon 19 deletion | 7.2 |

| HCC827 | exon 19 deletion | 3.4 |

| H1975 | L858R, T790M | 12 |

| Ba/F3 | exon 20 insertion | 69 |

Table 1: In Vitro Anti-proliferative Activity of this compound.

In cellular assays using H1975 cells, this compound effectively suppressed the phosphorylation of both EGFR and its downstream effector AKT at concentrations of 1 and 10 µM.[1]

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in mice and rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Species | Dose | Route | Cmax | AUC24 | Bioavailability (%) |

| BALB/c Mice | 5 mg/kg | p.o. | 250 nM | 622 h·nM | - |

| SD Rats | 5 mg/kg | p.o. | 0.35 µM | 2.2 h·µM | 42 |

| SD Rats | 80 mg/kg | p.o. | 2.0 µM | 29.4 h·µM | 35 |

| SD Rats | 2.5 mg/kg | i.v. | - | - | - |

Table 2: Preclinical Pharmacokinetic Parameters of this compound.[1]

In vitro assays indicated high plasma protein binding (97%) and low predicted hepatic clearance in human liver microsomes.[1] The compound also showed low activity in the hERG patch clamp assay with an IC50 value of 5.4 µM, suggesting a low risk for cardiac-related toxicities.[1]

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

This compound demonstrated significant anti-tumor activity in patient-derived xenograft (PDX) models of NSCLC with EGFR exon 20 insertion mutations, where it led to tumor regression at well-tolerated doses.[3][6]

Clinical Development

Phase 1 Clinical Trial

A multicenter, dose-escalation, and dose-expansion Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced NSCLC harboring EGFR mutations.[7]

-

Dose Escalation: this compound was administered orally at doses of 50, 100, 150, 200, and 250 mg/day. No dose-limiting toxicity was observed, and the maximum tolerated dose was not reached.[7]

-

Dose Expansion: Treatment-naive patients with EGFR ex20ins mutations received 200 mg/day of this compound.[7]

| Parameter | Value | 95% Confidence Interval |

| Objective Response Rate (ORR) | 73.1% | 52.21% - 88.43% |

| Disease Control Rate (DCR) | 92.3% | 74.87% - 99.05% |

Table 3: Preliminary Efficacy of this compound in Treatment-Naive Patients with EGFR ex20ins Mutations (n=26).[7]

The most common treatment-emergent adverse events were anemia (50.9%), diarrhea (49.1%), and rash (34.3%).[7] Pharmacokinetic analysis revealed minimal drug accumulation after multiple doses.[7]

Experimental Protocols

EGFR Kinase Assay (Illustrative Protocol)

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute this compound in the reaction buffer. Prepare a solution of recombinant human EGFR kinase and a suitable substrate (e.g., a synthetic peptide).

-

Kinase Reaction: In a microplate, combine the EGFR kinase, the substrate, and the various concentrations of this compound. Initiate the reaction by adding a solution of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures ADP production, or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-